1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole rings followed by the introduction of the butan-2-yl and propan-2-yl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the compound’s specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}-1H-pyrazol-3-amine
Uniqueness
1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole rings. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-5-12(4)18-9-7-14(17-18)15-10-13-6-8-16-19(13)11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,15,17) |
InChI Key |
IBTNZDPLSYXHES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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